
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C17H31NO2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester can be synthesized through several methods. One common approach involves the reaction of dicyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The ester is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for these reactions.
Major Products Formed
Hydrolysis: Produces dicyclohexylamine and tert-butyl alcohol.
Substitution: Depending on the nucleophile, various substituted carbamates can be formed.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and adhesives
Wirkmechanismus
The mechanism of action of carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s reactivity is primarily due to the presence of the carbamate functional group, which can undergo nucleophilic attack and form covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, dicyclohexyl-, 1,1-dimethylethyl ester is unique due to its high stability and reactivity. Similar compounds include:
- Carbamic acid, [2-(1H-imidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, N-(4-hydroxy-3,3-dimethylbutyl)-, 1,1-dimethylethyl ester
These compounds share similar functional groups but differ in their substituents, leading to variations in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
330576-56-2 |
|---|---|
Molekularformel |
C17H31NO2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
tert-butyl N,N-dicyclohexylcarbamate |
InChI |
InChI=1S/C17H31NO2/c1-17(2,3)20-16(19)18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3 |
InChI-Schlüssel |
WIURVMHVEPTKHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



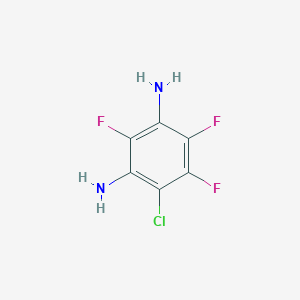
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)


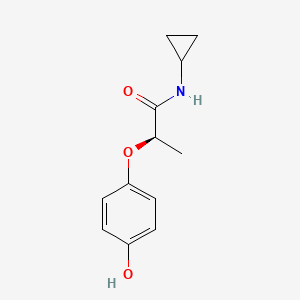

![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
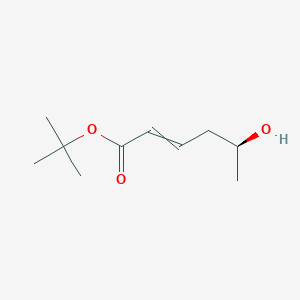
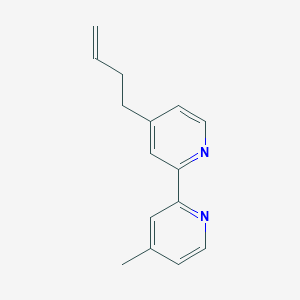
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
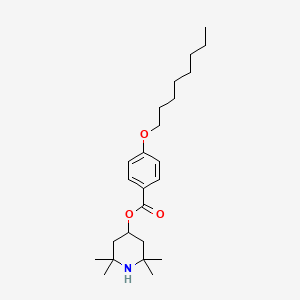
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
